Silver acrylate
CAS No.: 5651-26-3
Cat. No.: VC3877044
Molecular Formula: C3H4AgO2
Molecular Weight: 179.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5651-26-3 |
|---|---|
| Molecular Formula | C3H4AgO2 |
| Molecular Weight | 179.93 g/mol |
| IUPAC Name | prop-2-enoic acid;silver |
| Standard InChI | InChI=1S/C3H4O2.Ag/c1-2-3(4)5;/h2H,1H2,(H,4,5); |
| Standard InChI Key | GBUDNGCDDQUCJV-UHFFFAOYSA-N |
| SMILES | C=CC(=O)[O-].[Ag+] |
| Canonical SMILES | C=CC(=O)O.[Ag] |
Introduction
Chemical Identity and Basic Properties
Silver acrylate is formally known as silver(I) prop-2-enoate, with a molecular weight of 178.92 g/mol . Its IUPAC name, silver;prop-2-enoate, reflects its ionic structure, comprising a silver cation (Ag) and an acrylate anion (CHO). Key identifiers include:
The compound is hydrolytically stable under neutral conditions but decomposes slowly at room temperature, necessitating storage below 5°C . Commercial preparations typically achieve 95% purity, with residual components including unreacted precursors .
Synthesis and Structural Characterization
Synthetic Methodologies
Silver acrylate is synthesized via multiple routes:
Direct Precipitation
Reaction of acrylic acid with silver nitrate under controlled pH yields silver acrylate:
This method produces high-purity crystals but requires strict exclusion of light to prevent photoreduction .
Emulsion Copolymerization
Butyl acrylate (BuAc) and silver acrylate copolymers are synthesized via emulsion polymerization, achieving 90% conversion in <1 hour . Varying the BuAc/AgAc ratio (70/30 to 90/10) modulates particle size (176–200 nm) and glass transition temperatures (-49°C to 35°C) .
Photocatalytic Polymerization
Silver-coated TiO initiates acrylate photopolymerization without molecular photoinitiators, forming crosslinked films (5 μm thick) with embedded Ag nanoparticles (NPs) . This method exploits TiO's photocatalytic activity under UV light .
Structural Analysis
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FT-IR: Carboxylate asymmetric stretching at 1,550 cm and symmetric stretching at 1,410 cm confirm acrylate coordination .
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DSC: Two glass transitions (-49°C and 35°C) indicate phase-separated domains in copolymers .
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TEM: Ag NPs in photopolymer matrices exhibit sizes <5 nm, with uniform dispersion at higher AgClO concentrations .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with residual silver oxide (AgO) above 400°C . Crosslinked acrylate matrices enhance stability, delaying Ag ion release .
Solubility and Reactivity
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Reactivity: Incompatible with oxidizers, phosphates, and sulfuric acid, producing hazardous fumes (e.g., AgO) .
Electrical Conductivity
Ag NP-loaded acrylates exhibit reduced resistivity (up to 10-fold) due to percolation pathways. For example, 3 wt% AgClO composites achieve 1.2 × 10 S/cm .
Functional Applications
Antimicrobial Materials
Silver acrylate composites demonstrate broad-spectrum biocidal activity:
Mechanistically, Ag ions disrupt microbial membranes and inhibit ATP synthesis . Sustained release (diffusion coefficient: 1 × 10 cm/s) ensures long-term efficacy .
Conductive Polymer Composites
In stereolithography (SLA), in situ reduction of AgNO or AgClO in acrylic resins yields nanocomposites with tunable conductivity (Figure 1) . Higher Ag loading (3 wt%) improves electron mobility but reduces mechanical strength due to incomplete polymerization .
Biomedical Devices
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Dentures: Ag NP-doped PMMA reduces biofilm formation but lowers tensile strength by 15–20% .
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Wound Dressings: Photopolymer films release 0.03–0.1 wt% Ag, balancing antimicrobial activity and cytotoxicity .
Future Directions
Research priorities include:
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Advanced Synthesis: Atom-transfer radical polymerization (ATRP) for precise Ag NP distribution.
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Biodegradable Composites: Polylactic acid (PLA)-silver acrylate blends for eco-friendly implants.
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Smart Release Systems: pH-responsive hydrogels modulating Ag release in chronic wounds.
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